[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Overview
Description
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a dihydropyridine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid typically involves multi-step organic reactions The dihydropyridine ring is then constructed via a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-inflammatory, analgesic, or anticancer agent. The presence of the fluorophenyl group is particularly significant, as fluorine atoms can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry
Industrially, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the pyrazole and dihydropyridine rings contribute to the overall pharmacological profile. The compound may modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenethylamine
- 2-Phenylethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances biological activity. Additionally, the combination of pyrazole and dihydropyridine rings provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-1-3-15(4-2-14)20-10-13(9-18-20)12-5-7-19(8-6-12)11-16(21)22/h1-5,9-10H,6-8,11H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLTOXHJDKCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CN(N=C2)C3=CC=C(C=C3)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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